2-Chloro-5-iodo-1H-benzo[d]imidazole

Catalog No.
S730894
CAS No.
256518-97-5
M.F
C7H4ClIN2
M. Wt
278.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-iodo-1H-benzo[d]imidazole

CAS Number

256518-97-5

Product Name

2-Chloro-5-iodo-1H-benzo[d]imidazole

IUPAC Name

2-chloro-6-iodo-1H-benzimidazole

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

InChI

InChI=1S/C7H4ClIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)

InChI Key

YWAUZXYXCAWEDF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)NC(=N2)Cl

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)Cl

2-Chloro-5-iodo-1H-benzo[d]imidazole (CAS 256518-97-5) is a disubstituted heterocyclic compound featuring both a chloro and an iodo functional group on a benzimidazole core. This specific halogen arrangement provides two distinct reactive sites on the scaffold. The primary value of this compound lies in the differential chemical reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which enables selective, stepwise functionalization in synthetic chemistry workflows. [1]

Procuring a symmetrically halogenated analog, such as a dichloro- or diiodo-benzimidazole, or a mono-halogenated version, is not a viable substitute for 2-Chloro-5-iodo-1H-benzo[d]imidazole in its intended applications. The core procurement value is the ability to perform sequential cross-coupling reactions, leveraging the significantly higher reactivity of the C-I bond over the C-Cl bond under specific palladium-catalyzed conditions. [1] Substituting this compound would negate the primary strategic advantage of regioselective functionalization, forcing a complete redesign of the synthesis pathway and likely compromising access to the desired target molecule.

Enables Selective, Sequential Cross-Coupling via Differential Halogen Reactivity

The primary procurement driver for this compound is the well-established difference in reactivity between aryl iodides and aryl chlorides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-I bond undergoes oxidative addition to a Pd(0) catalyst under significantly milder conditions than the C-Cl bond. [REFS-1, REFS-2] This allows for the selective functionalization of the 5-position (iodo) while preserving the 2-position (chloro) for a subsequent, different coupling reaction under more forcing conditions. This chemoselectivity is not achievable with symmetric analogs like 2,5-diiodo- or 2,5-dichloro-1H-benzo[d]imidazole.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataFeatures both a highly reactive C-I bond and a less reactive C-Cl bond.
Comparator Or BaselineSymmetrically substituted 2,5-diiodo- or 2,5-dichloro-1H-benzo[d]imidazole, which lack two distinct reactive sites for sequential coupling.
Quantified DifferenceEstablished reactivity order: C-I > C-Br > C-Cl. This differential allows for selective reaction at the C-I bond first.
ConditionsStandard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

This intrinsic property allows chemists to build complex molecules with precise control over substituent placement, which is critical for structure-activity relationship (SAR) studies and avoiding isomeric impurities.

Precursor for Kinase Inhibitor Scaffolds with Specific Substitution Patterns

The benzimidazole core is a privileged scaffold in many kinase inhibitors. The ability to selectively introduce different chemical groups at the 2- and 5-positions is a key strategy for optimizing binding affinity and selectivity for specific kinase targets, such as JNKs. [1] Using 2-Chloro-5-iodo-1H-benzo[d]imidazole allows medicinal chemists to first introduce a diversity element at the 5-position via Suzuki or Sonogashira coupling, and then introduce a different group at the 2-position, for example, via nucleophilic aromatic substitution (SNAr). This planned, stepwise approach is more efficient and provides better control than starting with a less strategically halogenated precursor.

Evidence DimensionSynthetic Pathway Efficiency for SAR
Target Compound DataProvides orthogonal handles for introducing two different substituents in a controlled sequence.
Comparator Or BaselineMono-halogenated benzimidazoles, which only allow for one diversification point via cross-coupling.
Quantified DifferenceN/A - This is a qualitative strategic advantage in synthesis planning.
ConditionsMulti-step synthesis of kinase inhibitor libraries.

This compound enables more systematic and efficient exploration of the chemical space around the benzimidazole scaffold, accelerating the identification of potent and selective drug candidates.

Regioselective Synthesis of Disubstituted Benzimidazoles for Medicinal Chemistry

This compound is the right choice when a synthetic plan requires the introduction of an aryl, heteroaryl, or alkynyl group at the 5-position via a C-I bond coupling, followed by the introduction of a different amine, alcohol, or thiol nucleophile at the 2-position via a C-Cl bond substitution. This is a common strategy for building libraries of potential kinase inhibitors or other therapeutic agents. [REFS-1, REFS-2]

Stepwise Assembly of Advanced Materials and Organic Electronics

In materials science, this precursor is suitable for the synthesis of precisely structured conjugated molecules. The sequential coupling capability allows for the planned construction of oligomers or polymers where different functional units are needed at specific locations on the benzimidazole core to tune electronic or photophysical properties. [2]

Intermediate for Complex Heterocyclic Target Synthesis

Use as a key intermediate in multi-step total synthesis or process development where precise control over the introduction of substituents is necessary to avoid the formation of difficult-to-separate regioisomers and to maximize overall yield. The differential reactivity simplifies purification and improves the efficiency of complex synthetic routes. [1]

XLogP3

2.7

Wikipedia

2-Chloro-6-iodo-1H-benzimidazole

Dates

Last modified: 08-15-2023

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